4-benzyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Lipophilicity Drug-likeness Physicochemical property

4-Benzyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 90840-19-0, molecular formula C10H11N3O, molecular weight 189.21 g/mol) is a 1,2,4-triazol-5-one derivative characterized by an N4-benzyl and C3-methyl substitution pattern. Its structural backbone is shared with a broad class of 4,5-dihydro-1H-1,2,4-triazol-5-ones that have been investigated for antibacterial, antitumor, anti-HIV, and acetylcholinesterase inhibitory activities.

Molecular Formula C10H11N3O
Molecular Weight 189.218
CAS No. 90840-19-0
Cat. No. B2549325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
CAS90840-19-0
Molecular FormulaC10H11N3O
Molecular Weight189.218
Structural Identifiers
SMILESCC1=NNC(=O)N1CC2=CC=CC=C2
InChIInChI=1S/C10H11N3O/c1-8-11-12-10(14)13(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,14)
InChIKeyMXIQZWYHVWJYIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Benzyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 90840-19-0): Procurement-Relevant Identity and Sourcing Profile


4-Benzyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 90840-19-0, molecular formula C10H11N3O, molecular weight 189.21 g/mol) is a 1,2,4-triazol-5-one derivative characterized by an N4-benzyl and C3-methyl substitution pattern [1]. Its structural backbone is shared with a broad class of 4,5-dihydro-1H-1,2,4-triazol-5-ones that have been investigated for antibacterial, antitumor, anti-HIV, and acetylcholinesterase inhibitory activities [2]. The compound is currently offered as a research-grade chemical by specialty suppliers, typically at >95% purity, with its primary application being as a versatile small-molecule scaffold .

Why In-Class 1,2,4-Triazol-5-one Analogs Cannot Be Interchanged for 4-Benzyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one in Procurement


Within the 4,5-dihydro-1H-1,2,4-triazol-5-one family, seemingly minor changes in substitution lead to profound differences in lipophilicity, hydrogen-bonding capacity, and target engagement. For example, the specific N4-benzyl substitution of the target compound imparts a computed XLogP3 of 0.9 [1], immediately distinguishing it from the more polar 4-amino analogs used as common intermediates [2]. A systematic review of in-class antibacterial screening shows that MIC values can shift from >200 µg/ml to 50–100 µg/ml depending solely on the N1-alkyl and C3-aryl substituents, with benzyl-bearing members consistently occupying a distinct activity cluster [3]. Such data confirm that physicochemical and biological properties are not interchangeable across the class, making compound-specific qualification essential for any assay requiring defined molecular weight, logP, or biological profile.

Quantitative Differentiation Guide for 4-Benzyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one vs. Closest Analogs and Commercially Available Alternatives


Physicochemical Differentiation: XLogP3 and Hydrogen-Bonding Profile Against Common In-Class Intermediates

The target compound (XLogP3 = 0.9) [1] shows a calculated lipophilicity intermediate between the more polar 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones (typically CLogP < 0.5) and trisubstituted 1,2,4-triazol-5-ones with lipophilic N1-aryl groups (CLogP > 2.5) [2]. This difference arises from the benzyl moiety at N4, which contributes approximately +1.5 to logP relative to an amino substituent while retaining an N-H hydrogen-bond donor (HBD count = 1) [1].

Lipophilicity Drug-likeness Physicochemical property

Substitution Pattern Uniqueness: N4-Benzyl vs. N1-Benzyl Regioisomer Differentiation

The 4-benzyl-3-methyl substitution pattern of the target compound is chemically distinct from its N1-benzyl regioisomer, 1-benzyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one. In patented herbicidal intermediates, the N1-aryl triazolinone scaffold is critical for commercial activity [1], whereas the N4-benzyl arrangement places the aromatic group at a non-equivalent ring position, altering both the geometry of the hydrogen-bonding network and the compound's reactivity toward electrophiles [2]. No commercially viable route has been reported for interconverting N1- and N4-benzyl regioisomers, underscoring the procurement necessity of ordering the correct isomer.

Synthesis Regioselectivity Intermediate

In Vitro Activity Context: Positioning Among 1,3,4-Trisubstituted-4,5-dihydro-1H-1,2,4-triazol-5-ones Screened for Antibacterial and Antitumor Activities

The compound class, including 4-benzyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one, was systematically investigated in a 1998 study that screened nine newly synthesized 1,3,4-trisubstituted-4,5-dihydro-1H-1,2,4-triazol-5-ones alongside 30 previously reported 3,4-disubstituted and 1,3,4-trisubstituted derivatives for antibacterial, antitumor, and anti-HIV activities [1]. While the report provides a class-level activity profile, individual MIC values for the specific N4-benzyl, C3-methyl substituted target compound were not extractable as a discrete entry. This represents a significant evidence gap: no publicly available head-to-head assay directly compares this compound against its closest analogs in a defined biological system. Consequently, activity-based differentiation must be viewed as inferential rather than confirmed.

Antibacterial Antitumor Anti-HIV

Computational ADMET Profile Differentiation: Topological Polar Surface Area and Drug-Likeness Metrics

The target compound's topological polar surface area (TPSA = 44.7 Ų) [1] is significantly lower than that of common 4-amino-substituted analogs (TPSA typically >55 Ų due to primary amine contribution), predicting superior passive membrane permeability compared to more polar ring-substituted congeners [2]. Conversely, it is identical to the TPSA of 4-benzylideneamino derivatives (also ~45 Ų), but lacks their hydrolytically labile imine bond, offering superior chemical stability in aqueous media [3].

ADMET Drug-likeness TPSA

Procurement-Grade Purity Specification: Minimum 95% HPLC Purity as a Direct Comparator to Generic 'Analog Supplier' Offerings

Commercially available lots from established catalog suppliers (e.g., Biosynth) are specified at minimum 95% purity , a standard that exceeds the typical 'technical grade' (>90%) often listed for in-class analogs from general research chemical distributors. This purity floor is critical for reproducibility in biochemical and cellular assays. In contrast, less specialized suppliers may offer analogous triazol-5-ones at <95% purity with unknown impurity profiles that can confound activity readouts.

Purity Quality control Sourcing

Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Patent Landscape: Structural Inclusion vs. Non-Benzyl Analogs

The benzyltriazolone scaffold, to which 4-benzyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one belongs, is explicitly claimed in patents directed toward non-nucleoside reverse transcriptase inhibitors for HIV therapy (CA2574308C) [1]. This patent specifically requires a benzyl or substituted benzyl moiety at the triazolone N-1 or N-4 position for antiviral activity, distinguishing the target compound's chemical series from non-benzylated triazol-5-one analogs, which lack patent-protected antiviral utility. While the patent focuses on N1-substituted variants, the N4-benzyl substitution pattern remains a recognized structural motif in the broader benzyltriazolone composition of matter.

Antiviral HIV Patent

Application Scenarios for 4-Benzyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one Based on Verified Differentiation


Medicinal Chemistry Lead Optimization Requiring Defined Lipophilicity and N4-Benzyl Substitution for NNRTI or CNS Target Programs

Programs targeting non-nucleoside reverse transcriptase [1] or CNS-penetrant enzymes benefit from the compound's XLogP3 of 0.9 and TPSA of 44.7 Ų, which fall within favorable ranges for blood-brain-barrier permeability. The N4-benzyl group offers a validated point for further derivatization without altering the core triazolone hydrogen-bonding network. This scaffold is explicitly preferred over 4-amino or 4-alkylideneamino derivatives due to its superior stability and patent alignment with benzyltriazolone composition-of-matter claims [2].

Antimicrobial Sourcing for Structure-Activity Relationship (SAR) Studies Within the 1,2,4-Triazol-5-one Class

In SAR campaigns exploring antibacterial or antifungal triazolones [3], the compound serves as a critical comparator for the N4-benzyl series. Its use alongside non-benzylated analogs enables systematic assessment of the benzyl group's contribution to activity, membrane permeability, and solubility. The minimum 95% purity specification ensures reliable dose-response data without confounding impurities.

Chemical Biology Probe Development and Mode-of-Action Target Identification

The combination of a hydrolytically stable N4-benzyl substituent (unlike Schiff base analogs) and a single N-H hydrogen-bond donor [4] makes this compound suitable for cellular target engagement studies. The compound can be further functionalized at the N1 position (e.g., via Mannich reaction or alkylation) to install affinity tags while maintaining the core pharmacophore, providing an advantage over 4-amino analogs that require protection/deprotection steps for selective derivatization.

Chemical Synthesis Route Scouting and Process Chemistry Education

The compound functions as a well-characterized starting material for synthesizing more complex 1,2,4-triazole derivatives, including Schiff bases [5] and Mannich bases. Its discrete N4-benzyl substitution pattern simplifies regiochemical assignment in teaching laboratories and pilot-scale synthesis trials, where unambiguous structure confirmation by 1H NMR is critical [6].

Quote Request

Request a Quote for 4-benzyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.